molecular formula C23H23N3O2S B251459 4-methyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide

4-methyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide

Numéro de catalogue B251459
Poids moléculaire: 405.5 g/mol
Clé InChI: YXXNDDDJKIUZHN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-methyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide, commonly known as TAK-063, is a novel and selective antagonist of the dopamine D3 receptor. It was first synthesized by Takeda Pharmaceutical Company Limited in 2012. TAK-063 has shown promising results in preclinical studies as a potential treatment for various psychiatric disorders, including schizophrenia and depression.

Applications De Recherche Scientifique

TAK-063 has been extensively studied in preclinical models for its potential therapeutic applications in various psychiatric disorders. In animal models of schizophrenia, TAK-063 has been shown to improve cognitive deficits and reduce positive symptoms such as hallucinations and delusions. In addition, TAK-063 has also been shown to have antidepressant effects in animal models of depression. These findings suggest that TAK-063 may be a promising therapeutic agent for the treatment of schizophrenia and depression.

Mécanisme D'action

TAK-063 is a selective antagonist of the dopamine D3 receptor, which is primarily located in the mesolimbic pathway of the brain. The mesolimbic pathway is involved in the regulation of reward and motivation, and dysfunction of this pathway is thought to be a key factor in the development of schizophrenia and depression. By blocking the dopamine D3 receptor, TAK-063 may modulate the activity of the mesolimbic pathway and improve symptoms of these disorders.
Biochemical and Physiological Effects:
TAK-063 has been shown to have a high affinity for the dopamine D3 receptor, with a Ki value of 0.54 nM. It is highly selective for the dopamine D3 receptor, with minimal affinity for other dopamine receptor subtypes. In addition, TAK-063 has been shown to have good oral bioavailability and a long half-life in vivo. These properties make TAK-063 an attractive candidate for further development as a therapeutic agent for psychiatric disorders.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of TAK-063 is its high selectivity for the dopamine D3 receptor, which reduces the risk of off-target effects. In addition, TAK-063 has been shown to have good oral bioavailability and a long half-life in vivo, which makes it suitable for use in animal models. However, one limitation of TAK-063 is that it has only been tested in preclinical models, and its safety and efficacy in humans have not yet been established.

Orientations Futures

There are several potential future directions for research on TAK-063. One direction is to further investigate its therapeutic potential in animal models of psychiatric disorders, such as schizophrenia and depression. Another direction is to conduct clinical trials to evaluate the safety and efficacy of TAK-063 in humans. In addition, future studies could explore the potential use of TAK-063 in combination with other drugs or therapies for the treatment of psychiatric disorders. Finally, further research could be conducted to elucidate the molecular mechanisms underlying the effects of TAK-063 on the mesolimbic pathway.

Méthodes De Synthèse

TAK-063 is synthesized through a multistep process involving several chemical reactions. The first step involves the reaction of 4-methylbenzoyl chloride with 4-aminophenylpiperazine in the presence of a base to form 4-methyl-N-(4-aminophenyl)benzamide. This intermediate product is then reacted with 2-thiophenecarbonyl chloride in the presence of a base to form 4-methyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide. The final product is purified using column chromatography.

Propriétés

Formule moléculaire

C23H23N3O2S

Poids moléculaire

405.5 g/mol

Nom IUPAC

4-methyl-N-[4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]benzamide

InChI

InChI=1S/C23H23N3O2S/c1-17-4-6-18(7-5-17)22(27)24-19-8-10-20(11-9-19)25-12-14-26(15-13-25)23(28)21-3-2-16-29-21/h2-11,16H,12-15H2,1H3,(H,24,27)

Clé InChI

YXXNDDDJKIUZHN-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4

SMILES canonique

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.